molecular formula C22H17N3O3S2 B2911630 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone CAS No. 1021074-21-4

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone

Cat. No.: B2911630
CAS No.: 1021074-21-4
M. Wt: 435.52
InChI Key: DMBJUCHETVHNFI-UHFFFAOYSA-N
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Description

2-((2-Phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone is a heterocyclic compound featuring an imidazole core substituted with phenyl, phenylsulfonyl, and thioether-linked ethanone groups. The pyridin-4-yl moiety at the ethanone position distinguishes it from structurally related analogs. While direct data on this compound are sparse, its structural framework aligns with imidazole-based derivatives studied for pharmacological activities, particularly kinase inhibition (e.g., p38α MAPK) .

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-19(16-11-13-23-14-12-16)15-29-21-22(30(27,28)18-9-5-2-6-10-18)25-20(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBJUCHETVHNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the core imidazole structure, followed by the introduction of the sulfonyl group, the phenyl group, and finally, the pyridine moiety. The process usually involves several steps:

  • Formation of the imidazole ring: This can be achieved through the cyclization of suitable precursors like 1,2-diketones and primary amines under acidic or basic conditions.

  • Sulfonylation: Introduction of the sulfonyl group can be performed using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

  • Phenylation: The phenyl group can be added via Friedel-Crafts alkylation or through palladium-catalyzed coupling reactions.

  • Attachment of pyridine moiety: This can be done using Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated precursor.

Industrial Production Methods: Industrial synthesis may involve flow chemistry for continuous production, optimizing the yield and purity of the compound through precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The sulfonyl group can undergo oxidation reactions, potentially altering the compound's properties.

  • Reduction: Reduction reactions could modify the imidazole or pyridine rings, affecting their electronic properties and reactivity.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and pyridine moieties.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution reagents: Nucleophiles like ammonia (NH₃), electrophiles like bromine (Br₂).

Major Products Formed:

  • Oxidation: Sulfone derivatives, imidazole N-oxides.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various functionalized imidazole and pyridine derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block for complex molecule synthesis, particularly in designing new materials with specific properties.

  • Biology: Studied for its potential interactions with biological macromolecules, possibly serving as a probe in biochemical assays.

  • Medicine: Explored for therapeutic potentials, including as an anti-cancer, anti-inflammatory, or antimicrobial agent, owing to its ability to interfere with specific molecular pathways.

  • Industry: Utilized in the development of advanced materials, such as specialized polymers or catalysts for chemical reactions.

Mechanism of Action

The compound's effects are primarily due to its ability to interact with specific molecular targets within cells. The imidazole ring, sulfonyl group, and pyridine moiety collectively contribute to the compound's binding affinity and specificity. It can:

  • Inhibit enzymes: by binding to the active site or allosteric sites.

  • Modulate receptor activity: by acting as an agonist or antagonist.

  • Interfere with DNA/RNA processes: through intercalation or binding to nucleic acids.

Comparison with Similar Compounds

Notes

Data Limitations : Direct pharmacological or toxicological data for the target compound are unavailable; inferences are drawn from structural analogs .

Synthetic Challenges: Halogenated ethanone precursors may require stringent anhydrous conditions to prevent hydrolysis .

Safety : Toxicological profiles of phenylsulfonyl-imidazoles remain understudied; preliminary handling precautions are advised .

morpholinyl effects on target engagement.

Biological Activity

The compound 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone (CAS Number: 1021074-21-4) is a complex organic molecule with potential biological activity. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O3S2C_{22}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 435.5 g/mol. The presence of both imidazole and pyridine rings suggests that this compound may interact with various biological targets, particularly in enzyme inhibition and receptor modulation.

PropertyValue
CAS Number1021074-21-4
Molecular FormulaC22H17N3O3S2
Molecular Weight435.5 g/mol
StructureStructure

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Imidazole derivatives are known to act as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO) , which is a target for cancer therapy due to its role in immune suppression . The structural modifications in this compound may enhance its affinity for such targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of imidazole derivatives on different cancer cell lines. For instance, compounds similar to our target have shown significant cytotoxicity against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7). The mechanism often involves cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, modifications to the imidazole ring can significantly enhance binding affinity to IDO, leading to increased inhibition potency. Such interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site .

Case Studies

  • Study on IDO Inhibition : A study focused on phenyl-imidazole derivatives demonstrated that specific substitutions could enhance inhibitory activity against IDO by over ten-fold compared to baseline compounds. This suggests that our target compound may exhibit similar enhancements due to its structural characteristics .
  • Cytotoxicity Evaluation : In vitro assays showed that related compounds significantly inhibited the proliferation of various cancer cell lines, indicating that the presence of both the imidazole and pyridine moieties contributes to their biological activity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be validated?

Answer:
The synthesis of imidazole derivatives like this compound typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling. For example, analogous compounds (e.g., 1,2,4,5-tetrasubstituted imidazoles) are synthesized via cyclocondensation of α,β-unsaturated ketones with ammonium acetate in glacial acetic acid under reflux . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for aryl group introduction .
  • Purity validation : Use HPLC (≥95% purity threshold), IR (to confirm functional groups like sulfonyl), and ¹H/¹³C NMR (to verify substituent positioning) .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and carbon backbone.
  • IR spectroscopy : Detects sulfonyl (S=O stretch at ~1350 cm⁻¹) and thiocarbonyl (C=S stretch at ~1200 cm⁻¹) groups .
  • Elemental analysis : Validates empirical formula (e.g., C₂₇H₂₀N₄O₃S₂) with <0.4% deviation from calculated values .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, reflux at 110°C in acetic acid increased yields by 20% in analogous imidazole syntheses .
  • By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess ammonia in cyclocondensation reactions .
  • Real-time monitoring : Employ in-situ FTIR to track intermediate formation .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets). For example, docking poses of similar imidazoles showed hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with phenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How can environmental stability and degradation pathways be evaluated?

Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, monitoring degradation via LC-MS. Sulfonyl groups may hydrolyze to sulfonic acids under acidic conditions .
  • Photodegradation : Expose to UV light (254 nm) and identify by-products (e.g., phenylsulfinic acid) using GC-MS .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values, referencing OECD Test Guidelines .

Advanced: How should contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, ambiguous thiocarbonyl peaks can be clarified via HSQC .
  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable. A monoclinic P2₁/c space group was used for a related imidazole derivative (a = 6.0686 Å, β = 91.559°) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or BRAF) at 10 µM compound concentration .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay (IC₅₀ calculation after 72-hour exposure) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (e.g., 4-F-phenyl) or electron-withdrawing groups (e.g., -NO₂) on the imidazole ring. In similar studies, 4-bromo substitution increased kinase inhibition by 40% .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using MOE or Discovery Studio .

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